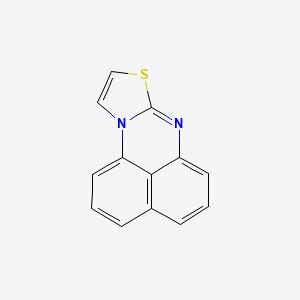

Thiazolo(3,2-a)perimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolo(3,2-a)perimidine, also known as this compound, is a useful research compound. Its molecular formula is C13H8N2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Thiazolo(3,2-a)perimidine derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:

- Antitumor Activity : Several studies have demonstrated that this compound derivatives possess potent cytotoxic effects against various cancer cell lines. For instance, compounds have shown significant activity against M-HeLa (cervical adenocarcinoma) cells while exhibiting low toxicity towards normal liver cells . Another study identified a lead compound that inhibited lipopolysaccharide-induced interleukin-6 and tumor necrosis factor-alpha release in mouse models of acute lung injury, indicating potential anti-inflammatory and anticancer properties .

- Antimicrobial Properties : this compound derivatives have been evaluated for their antibacterial and antifungal activities. Compounds synthesized in various studies demonstrated moderate to high activity against standard microbial strains, suggesting their potential as antimicrobial agents .

- Neuroprotective Effects : Thiazolo(3,2-a)perimidines have been investigated for their role as positive allosteric modulators of the N-methyl-D-aspartate receptor. This property may contribute to neuroprotection and cognitive enhancement .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements include:

- Convergent Synthesis : Novel synthetic routes have been developed to create this compound derivatives using one-pot reactions involving various reagents like bromoacetic acid and anhydrous sodium acetate . This method enhances the efficiency and yield of the desired compounds.

- Regioselective Approaches : Researchers have focused on regioselective synthesis to obtain specific isomers with enhanced biological activity. For example, computational studies confirmed the most likely isomer configurations that correlate with biological efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on a series of this compound derivatives revealed that certain compounds exhibited cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Notably, one compound demonstrated twice the cytotoxicity compared to the reference drug Sorafenib .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on acute lung injury models, this compound derivatives were found to significantly reduce inflammatory markers in vivo. The compounds not only inhibited cytokine release but also improved lung histopathology .

Comparative Data Table

| Activity Type | Compound Example | Target Cells/Organisms | Efficacy Level |

|---|---|---|---|

| Antitumor | Compound 2 | M-HeLa | High |

| Antimicrobial | Compound 5 | Gram-positive bacteria | Moderate |

| Anti-inflammatory | Compound 12b | Mouse peritoneal macrophages | Significant reduction |

Eigenschaften

CAS-Nummer |

25408-35-9 |

|---|---|

Molekularformel |

C13H8N2S |

Molekulargewicht |

224.28 g/mol |

IUPAC-Name |

[1,3]thiazolo[3,2-a]perimidine |

InChI |

InChI=1S/C13H8N2S/c1-3-9-4-2-6-11-12(9)10(5-1)14-13-15(11)7-8-16-13/h1-8H |

InChI-Schlüssel |

REQVZRKHAMNPCW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)N=C4N(C3=CC=C2)C=CS4 |

Kanonische SMILES |

C1=CC2=C3C(=C1)N=C4N(C3=CC=C2)C=CS4 |

Key on ui other cas no. |

25408-35-9 |

Synonyme |

thiazolo(3,2-a)perimidine thiazolo(4,5-d)pyrimidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.